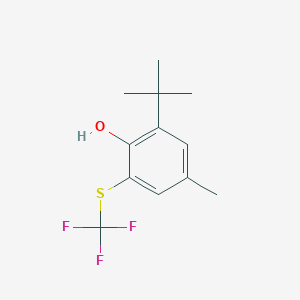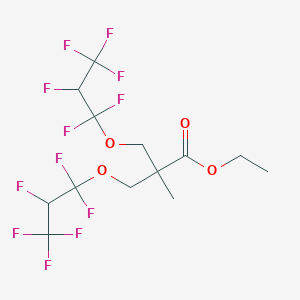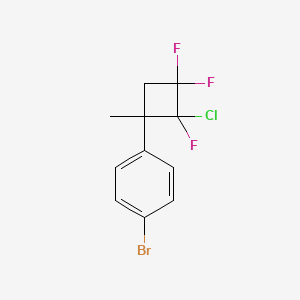
2-(Difluoromethoxy)benzotrichloride
Vue d'ensemble
Description
2-(Difluoromethoxy)benzotrichloride, also known as DFMTC, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is a derivative of benzotrichloride. DFMTC has a wide range of applications in the medical and scientific fields due to its unique chemical properties.
Applications De Recherche Scientifique
2-(Difluoromethoxy)benzotrichloride is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of chemical intermediates. It is also used as a solvent for organic synthesis, a reagent for the synthesis of heterocyclic compounds, and a catalyst for the synthesis of polymers. Additionally, 2-(Difluoromethoxy)benzotrichloride is used in the synthesis of polyurethanes, polyesters, and polyamides.
Mécanisme D'action
2-(Difluoromethoxy)benzotrichloride is a versatile compound that can be used to catalyze a variety of reactions. It is an electrophilic reagent that can be used to activate electrophilic substrates, and it can also be used to catalyze nucleophilic substitution reactions. Additionally, 2-(Difluoromethoxy)benzotrichloride can be used to catalyze the Heck reaction, the Suzuki reaction, and the Stille reaction.
Biochemical and Physiological Effects
2-(Difluoromethoxy)benzotrichloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(Difluoromethoxy)benzotrichloride can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, 2-(Difluoromethoxy)benzotrichloride has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-(Difluoromethoxy)benzotrichloride has also been shown to inhibit the activity of the enzyme thymidine kinase, which is involved in the synthesis of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Difluoromethoxy)benzotrichloride has several advantages when used in lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a stable compound that does not degrade over time. However, 2-(Difluoromethoxy)benzotrichloride is a highly toxic compound, and it should be handled with care. Additionally, it should not be used in experiments involving human subjects, as it may cause serious health effects.
Orientations Futures
2-(Difluoromethoxy)benzotrichloride has a wide range of potential applications in the medical and scientific fields. In the future, it may be used as a drug delivery agent, a catalyst for the synthesis of drugs, a reagent for the synthesis of polymers, and a reagent for the synthesis of heterocyclic compounds. Additionally, it may be used as a reagent for the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it may be used as an inhibitor of enzymes involved in the metabolism of drugs, and as an inhibitor of the enzyme acetylcholinesterase. Finally, it may be used as an inhibitor of the enzyme thymidine kinase, which is involved in the synthesis of DNA.
Méthodes De Synthèse
2-(Difluoromethoxy)benzotrichloride can be synthesized by reacting 2-chloro-3,3,3-trifluoropropene with benzotrichloride in the presence of a base. The reaction yields a mixture of 2-(difluoromethoxy)benzotrichloride and 2-(trifluoromethoxy)benzotrichloride, with the former being the major product. The reaction is typically carried out at temperatures between 0-50°C, and the reaction time is typically between 1-2 hours.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-2-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-3-1-2-4-6(5)14-7(12)13/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYOKSASUKKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233552 | |
| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)benzotrichloride | |
CAS RN |
1858255-38-5 | |
| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)








![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)
